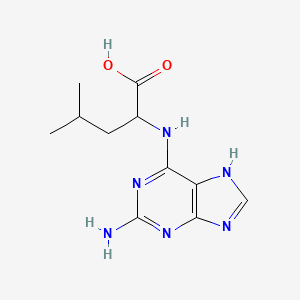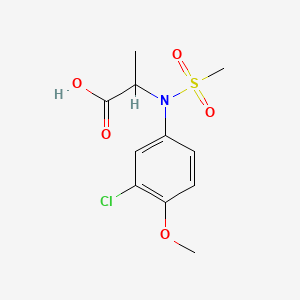
N-(2-amino-9H-purin-6-yl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-9H-purin-6-yl)leucine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides. This compound is a conjugate of purine and leucine, an essential amino acid. The synthesis of purine conjugates with natural amino acids is a promising direction in the search for novel therapeutic agents .
Métodos De Preparación
The synthesis of N-(2-amino-9H-purin-6-yl)leucine can be achieved through several synthetic routes. One common method involves the coupling of N-(purin-6-yl)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups . Another approach is based on the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
N-(2-amino-9H-purin-6-yl)leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbodiimide coupling agents for the initial synthesis and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophilic substitution of chlorine in 6-chloropurine with dipeptides results in the formation of purine conjugates .
Aplicaciones Científicas De Investigación
N-(2-amino-9H-purin-6-yl)leucine has several scientific research applications. It has been studied for its potential as an antimycobacterial agent, showing moderate activity against Mycobacterium tuberculosis . Additionally, purine conjugates with natural amino acids have been explored for their antiviral properties, including activity against herpes viruses, HIV, hepatitis C, and influenza viruses . In the field of medicinal chemistry, these compounds are also investigated for their antitumor properties .
Mecanismo De Acción
The mechanism of action of N-(2-amino-9H-purin-6-yl)leucine involves its interaction with specific molecular targets and pathways. For instance, purine derivatives are known to inhibit enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These interactions can lead to the inhibition of DNA synthesis and cell proliferation, making them effective as anticancer agents . The compound may also exert its effects through other pathways, such as inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
N-(2-amino-9H-purin-6-yl)leucine can be compared with other similar compounds, such as 6-aminopurines and their derivatives. These compounds share a common purine structure but differ in their substituents and biological activities . For example, 6-aminopurines are known for their roles as Na+ channel blockers, VEGF-R and EGF-R inhibitors, and inhibitors of hepatic protein degradation . The uniqueness of this compound lies in its conjugation with leucine, which may enhance its therapeutic potential and specificity .
Propiedades
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2/c1-5(2)3-6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H4,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMCSRRFYPSNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3-chloro-4-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B7971833.png)


![4-(2-{1,10-dihydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-4-oxobutanoic acid](/img/structure/B7971850.png)
![7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B7971857.png)
![9a,11a-dimethyl-7-oxo-1-[(trimethylsilyl)oxy]-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carbonitrile](/img/structure/B7971867.png)

![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3(6H)-one](/img/structure/B7971877.png)
![1-cyano-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B7971883.png)

![1-Methyl-8-(methylsulfonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7971906.png)



